Propargyl-PEG-acid

Beschreibung

Strategic Role of Poly(ethylene glycol) (PEG) Derivatives in Contemporary Biomedical and Materials Research

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has become a cornerstone in biomedical and materials research. sigmaaldrich.comnih.gov Its widespread use stems from a unique combination of properties, including high solubility in aqueous solutions, lack of toxicity, and general non-immunogenicity. sigmaaldrich.comnih.govacs.org The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique for improving the pharmacokinetic properties of therapeutic molecules like proteins, peptides, and oligonucleotides. sigmaaldrich.comnih.gov

PEG derivatives are instrumental in various applications, including:

Drug Delivery: PEGs can act as linkers in antibody-drug conjugates (ADCs) or as surface coatings for nanoparticles to enhance systemic drug delivery. sigmaaldrich.com

Tissue Engineering: PEG-based hydrogels, which are water-swollen polymer networks, are resistant to protein adhesion and biodegradation, making them ideal for use as scaffolds in tissue regeneration and for controlled drug release. sigmaaldrich.combiochempeg.comsigmaaldrich.com

Bioconjugation: The modification of biomolecules with PEG can improve their stability and solubility. sigmaaldrich.com

Surface Functionalization: PEG can be used to modify surfaces to control properties like electroosmosis and to prevent non-specific binding. sigmaaldrich.comacs.org

The versatility of PEG is further enhanced by the ability to create derivatives with various reactive functional groups at their ends. sigmaaldrich.com This allows for the synthesis of linear, branched, or multi-arm PEG architectures tailored for specific applications. sigmaaldrich.com

Conceptual Framework of Heterobifunctional Linkers in Bioorthogonal and Conjugation Chemistries

Heterobifunctional linkers are molecules that possess two different reactive functional groups. biochempeg.comrsc.org This dual reactivity is crucial in the fields of bioorthogonal and conjugation chemistry, as it allows for the sequential and controlled connection of two different molecular entities. rsc.org Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. chemistrytalk.orgacs.org

The key advantages of using heterobifunctional linkers include:

Specificity and Control: The two distinct reactive ends of the linker enable specific and directional conjugation, ensuring that molecules are linked in a predefined orientation.

Versatility: A wide array of reactive groups can be incorporated into a linker, allowing for a broad range of applications in bioconjugation, such as linking therapeutic agents to targeting moieties or attaching molecules to surfaces. rsc.org

"Click Chemistry": Many heterobifunctional linkers are designed for use in "click chemistry" reactions, a class of reactions that are highly efficient, selective, and produce minimal byproducts. chemistrytalk.orgmedchemexpress.com A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to form stable triazole linkages. medchemexpress.comcreative-biolabs.com Copper-free versions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), have also been developed to avoid the potential toxicity of copper in biological systems. biochempeg.comnih.gov

Definitional and Structural Overview of Propargyl-PEG13-acid within PEGylated Architectures

Propargyl-PEG13-acid is a specific type of heterobifunctional PEG linker. creative-biolabs.commedkoo.com It is characterized by a central poly(ethylene glycol) chain composed of 13 repeating ethylene (B1197577) oxide units. creative-biolabs.commedkoo.com This PEG chain imparts hydrophilicity and biocompatibility to the molecule. creative-biolabs.commedkoo.com

At one end of the PEG chain is a propargyl group, which contains a terminal alkyne. creative-biolabs.commedkoo.com This alkyne group is a key functional handle for "click chemistry," specifically for reacting with azide-containing molecules via CuAAC to form a stable triazole linkage. medchemexpress.comcreative-biolabs.com

At the other end of the molecule is a carboxylic acid group. creative-biolabs.commedkoo.com This acid can be activated (for example, with EDC or DCC) to react with primary amine groups on other molecules, forming a stable amide bond. creative-biolabs.commedkoo.com

The structure of Propargyl-PEG13-acid allows it to act as a bridge, connecting a molecule with an amine group to a molecule with an azide (B81097) group. This makes it a valuable tool in the construction of complex biomolecular conjugates, such as those used in targeted drug delivery and proteomics research. medchemexpress.com

Table 1: Physicochemical Properties of Propargyl-PEG13-acid

| Property | Value | Source |

| CAS Number | 1421676-62-1 | creative-biolabs.commedkoo.com |

| Molecular Formula | C30H56O15 | creative-biolabs.commedkoo.com |

| Molecular Weight | 656.76 g/mol | medchemexpress.commedkoo.com |

| Appearance | Solid powder | medkoo.com |

| Solubility | Soluble in water | chemicalbook.com |

| Purity | >95% or >98% | creative-biolabs.commedkoo.com |

Table 2: Structural and Functional Groups of Propargyl-PEG13-acid

| Functional Group | Chemical Moiety | Reactivity | Source |

| Propargyl Group | Alkyne | Reacts with azides via "click chemistry" (e.g., CuAAC) | medchemexpress.comcreative-biolabs.com |

| Carboxylic Acid | COOH | Reacts with primary amines to form amide bonds | creative-biolabs.com |

| PEG Spacer | -(CH2CH2O)13- | Increases solubility and provides a flexible linker | creative-biolabs.commedkoo.com |

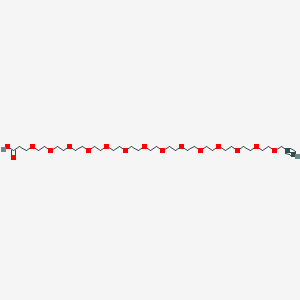

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFDQVFGKMOUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Modificational Strategies for Propargyl Peg13 Acid

De Novo Synthesis of Propargyl-PEG Scaffolds

The creation of propargyl-PEG structures from basic building blocks is a fundamental aspect of producing Propargyl-PEG13-acid. This process involves the precise installation of the terminal alkyne and the carboxylic acid functionalities onto a polyethylene (B3416737) glycol (PEG) backbone.

Establishment of Propargyl-Terminated Poly(ethylene glycol) Architectures

The initial step in synthesizing Propargyl-PEG13-acid often involves the creation of a PEG chain with a terminal propargyl group. A common method begins with a commercially available PEG diol. One of the terminal hydroxyl groups is protected, while the other is converted to a good leaving group, such as a tosylate or mesylate. Subsequently, propargyl alcohol can displace the leaving group via a Williamson ether synthesis to furnish the propargyl-terminated PEG. acs.org

Another approach involves the direct propargylation of a PEG molecule. For instance, α-hydroxyl-ω-carboxyl PEG can be reacted with propargyl bromide in the presence of a base like potassium hydroxide (B78521) to yield an α-hydroxyl-ω-propargyl PEG. mdpi.comresearchgate.net This method directly introduces the propargyl group at one end of the PEG chain. mdpi.com The reaction of polyethylene glycol with propargyl chloride is another documented method for producing propargyl-terminated PEG. dergipark.org.tr

A practical and scalable synthesis of propargylated and PEGylated α-hydroxy acids has been developed, which notably avoids the need for column chromatography for purification. acs.orgacs.org This process is economical and efficient for producing the precursors to "clickable" polylactides. acs.orgacs.org

Introduction and Manipulation of Carboxylic Acid Functionality

With the propargyl group in place, the next step is the introduction of the carboxylic acid. If the starting material was a protected PEG-propargyl ether, the protecting group is removed to reveal a terminal hydroxyl group. This alcohol can then be oxidized to a carboxylic acid using various oxidizing agents. researchgate.net Common methods include oxidation with Jones reagent (CrO₃/H₂SO₄) or other chromium-based oxidants. tandfonline.com Another approach involves the reaction of a hydroxyl-terminated PEG with succinic anhydride, which introduces a carboxylic acid group while forming an ester linkage. mdpi.comresearchgate.net

Alternatively, methods that directly convert the terminal hydroxyl group of PEG to a carboxylic acid are also employed. google.com These can include oxidation with nitric acid, though this can risk cleaving the ether bonds within the PEG chain. tandfonline.comgoogle.com Milder oxidation methods, such as a two-step process involving oxidation to an aldehyde followed by further oxidation to the carboxylic acid, can also be used, although yields may be lower. google.com More recently, the use of stable nitroxide radicals like TEMPO has been shown to be effective for oxidizing alcohols to carboxylic acids under mild conditions. labinsights.nl

The synthesis of Propargyl-PEG13-acid can also start from a PEG molecule that already contains a carboxylic acid group at one terminus and a hydroxyl group at the other (HOOC-PEG-OH). mdpi.comresearchgate.net In this case, the carboxyl group can be selectively reacted to introduce the propargyl group, for instance, by forming a potassium salt and reacting it with propargyl bromide. mdpi.com The remaining hydroxyl group can then be converted to a carboxylic acid, if not already present. mdpi.comresearchgate.net

Post-Synthetic Derivatization for Reactive Handle Generation

Once Propargyl-PEG13-acid is synthesized, its bifunctional nature allows for further modifications to generate reactive sites for conjugation to biomolecules or surfaces. highforceresearch.com

Amide Bond-Forming Reactions via Carboxylic Acid Activation (e.g., Carbodiimide (B86325) and Uronium-based Coupling Reagents)

The carboxylic acid moiety of Propargyl-PEG13-acid is a versatile handle for forming stable amide bonds with primary and secondary amines. creative-biolabs.commedkoo.com This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), are widely used for this purpose. creativepegworks.comtaylorandfrancis.com The reaction mechanism involves the carbodiimide reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. taylorandfrancis.comluxembourg-bio.com This intermediate then readily reacts with an amine to form the desired amide bond, releasing a urea (B33335) byproduct. taylorandfrancis.comluxembourg-bio.com

To improve efficiency and minimize side reactions, such as racemization when dealing with chiral molecules, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. luxembourg-bio.comacs.org These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine. luxembourg-bio.com Uronium-based coupling reagents, such as HATU, also serve as powerful activators for amide bond formation under mild conditions. acs.org

| Coupling Reagent | Additive | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS or HOBt | Water-soluble, forms a soluble urea byproduct, commonly used in aqueous bioconjugation. creativepegworks.comresearchgate.net |

| DCC (Dicyclohexylcarbodiimide) | NHS or HOBt | Forms an insoluble urea byproduct (DCU) that can be removed by filtration. luxembourg-bio.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | Highly efficient uronium salt-based coupling reagent, often used for difficult couplings. acs.org |

Transformation to N-Hydroxysuccinimide (NHS) Esters for Amine Reactivity

For applications requiring a more stable, amine-reactive form of the PEG linker, the carboxylic acid of Propargyl-PEG13-acid can be converted into an N-hydroxysuccinimide (NHS) ester. creativepegworks.com This is typically achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide coupling agent like DCC or EDC. windows.net The resulting Propargyl-PEG13-NHS ester is a stable, isolable compound that readily reacts with primary amines at physiological pH (typically pH 7-9) to form a stable amide bond. creativepegworks.comcreativepegworks.com This two-step approach is advantageous as it allows for the purification of the activated PEG linker before its use in conjugation reactions, ensuring higher purity of the final conjugate. nih.gov

Implementation of Orthogonal Chemical Methodologies in Functionalization

The true utility of Propargyl-PEG13-acid lies in its ability to participate in orthogonal chemical reactions. The propargyl (alkyne) group and the carboxylic acid (or its derivatives) can be reacted independently of one another, allowing for the sequential attachment of different molecules. nih.gov

The terminal alkyne is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). creative-biolabs.commedchemexpress.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. windows.netbiochempeg.com The alkyne group on Propargyl-PEG13-acid can react with an azide-functionalized molecule to form a stable triazole linkage. creative-biolabs.commedchemexpress.com

This orthogonal reactivity allows for a modular approach to constructing complex bioconjugates. For example, a targeting ligand containing an amine can be attached to the carboxylic acid end of the linker via amide bond formation. Subsequently, a therapeutic agent or an imaging probe functionalized with an azide (B81097) can be "clicked" onto the propargyl end of the now-functionalized PEG linker. This strategy provides precise control over the architecture and composition of the final molecule. nih.gov The development of heterobifunctional linkers with orthogonal reactive groups is a significant area of research for applications in targeted drug delivery and bioconjugation. nih.govresearchgate.net

Sophisticated Bioconjugation Paradigms Employing Propargyl Peg13 Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Bioorthogonal Strategy

The propargyl group of Propargyl-PEG13-acid serves as a reactive handle for one of the most efficient and widely used bioorthogonal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.com This "click chemistry" reaction enables the specific and covalent linkage of the alkyne-containing linker to a molecule bearing an azide (B81097) group, forming a stable triazole ring. creative-biolabs.comjetir.org The reaction is highly valued for its reliability, specificity, and compatibility with a wide range of functional groups and aqueous conditions, making it ideal for biological applications. jetir.orgbeilstein-journals.org

Mechanistic Insights and Kinetic Considerations in CuAAC Applications

The CuAAC reaction is a copper(I)-catalyzed process that significantly accelerates the rate of cycloaddition between a terminal alkyne and an azide. jetir.org The uncatalyzed reaction is slow and results in a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed version proceeds rapidly at room temperature and is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. beilstein-journals.orgnih.gov

The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate from the terminal alkyne of Propargyl-PEG13-acid. This intermediate then reacts with the azide-functionalized molecule. Recent studies suggest a dinuclear copper mechanism may be involved, where two copper atoms coordinate to both the alkyne and the azide, facilitating the concerted formation of the triazole ring. mdpi.com

Several factors influence the kinetics of the CuAAC reaction. The choice of copper source, reducing agent (if starting with Cu(II) salts like copper sulfate), and stabilizing ligands are critical. nih.gov Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency. The reaction is remarkably fast, with observed rate constants orders of magnitude higher than the uncatalyzed reaction, often reaching completion in minutes to a few hours under mild conditions. jetir.orgnih.gov

Table 1: Key Components in CuAAC Reactions

| Component | Role in the Reaction | Common Examples |

|---|---|---|

| Alkyne Source | Provides the terminal alkyne functional group. | Propargyl-PEG13-acid |

| Azide Source | Provides the azide functional group for cycloaddition. | Azide-modified proteins, peptides, or small molecules |

| Copper(I) Catalyst | Forms the copper acetylide intermediate and catalyzes the cycloaddition. | CuI, or generated in situ from CuSO₄ with a reducing agent |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium ascorbate, Dithiothreitol (DTT) |

| Ligand | Stabilizes the Cu(I) catalyst and prevents side reactions. | Tris(benzyltriazolylmethyl)amine (TBTA) |

Directed Amine Conjugation via Carboxylic Acid Activation

The terminal carboxylic acid of Propargyl-PEG13-acid provides a second, orthogonal handle for conjugation, primarily targeting primary amines found in biomolecules like proteins and peptides. creative-biolabs.com

Covalent Attachment to Primary Amine-Containing Substrates

The carboxylic acid group does not react directly with amines under physiological conditions. It must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by a primary amine. This activation is typically achieved using carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and stability. creative-biolabs.commedkoo.com The reaction results in the formation of a stable and covalent amide bond between the PEG linker and the amine-containing substrate. xinyanbm.com

Table 2: Common Reagents for Carboxylic Acid Activation

| Activating Agent | Description |

|---|---|

| EDC | A water-soluble carbodiimide that is widely used for creating amide bonds in aqueous buffers. |

| DCC | A carbodiimide used in organic solvents. |

| HATU | A highly efficient aminium-based coupling reagent used for amide bond formation, particularly in peptide synthesis. |

| NHS/Sulfo-NHS | Often used with EDC to form a more stable amine-reactive intermediate, increasing coupling efficiency. |

Methodologies for Site-Specific and Non-Site-Specific Protein and Peptide Conjugation

The reaction of activated Propargyl-PEG13-acid with proteins or peptides can proceed in either a non-site-specific or a site-specific manner, depending on the strategy employed.

Non-Site-Specific Conjugation: This approach involves reacting the activated linker with all accessible primary amines on the protein surface. The most common targets are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. nih.gov Because most proteins contain multiple lysine residues, this method typically results in a heterogeneous mixture of conjugates with varying numbers of linkers attached at different locations. While straightforward, this heterogeneity can impact the biological activity and pharmacokinetic profile of the resulting conjugate. nih.gov

Site-Specific Conjugation: Achieving a homogenous product requires directing the conjugation to a single, predetermined site. Several methodologies can be employed:

N-terminal Conjugation: Under mildly acidic conditions (pH ~5.0-6.5), the N-terminal α-amino group is often more nucleophilic than the ε-amino groups of lysine, allowing for preferential conjugation at the N-terminus. nih.gov

Incorporation of Unnatural Amino Acids: Genetic code expansion techniques can be used to incorporate an unnatural amino acid containing a unique primary amine (or a bioorthogonal group for subsequent CuAAC) at a specific site in the protein's sequence. longdom.orgresearchgate.netsemanticscholar.org This provides a unique reactive handle for conjugation, ensuring a single, defined attachment point.

Enzymatic Modification: Enzymes like transglutaminase can be used to install an amine-containing tag at a specific glutamine residue, which can then be targeted for conjugation. h1.co

Table 3: Comparison of Conjugation Methodologies

| Feature | Non-Site-Specific Conjugation | Site-Specific Conjugation |

|---|---|---|

| Target Residues | Multiple surface-accessible lysines, N-terminus | A single, pre-defined site |

| Product Homogeneity | Heterogeneous mixture | Homogenous, single species |

| Process Complexity | Relatively simple | Often requires protein engineering or specific reaction conditions |

| Impact on Activity | Potentially disruptive if modification occurs at an active site | Predictable, less likely to disrupt function |

| Reproducibility | Lower batch-to-batch consistency | High batch-to-batch consistency |

Development of Multifunctional Bioconjugate Architectures

The dual reactivity of Propargyl-PEG13-acid makes it an ideal building block for creating complex, multifunctional bioconjugates. By leveraging its two orthogonal reactive handles, researchers can link distinct molecular entities to create constructs with novel functions.

A prime example is its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Propargyl-PEG13-acid can serve as the central linker connecting the target protein-binding ligand to the E3 ligase-binding ligand. For instance, the carboxylic acid end can be coupled to the amine group of one ligand, while the alkyne end can be "clicked" to an azide-functionalized second ligand, creating the final heterobifunctional PROTAC molecule. medchemexpress.com The length and chemical nature of the PEG linker are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Advanced Strategies for Targeted Bioconjugation in Complex Biological Milieux

The unique bifunctional nature of Propargyl-PEG13-acid, featuring a terminal alkyne group for bioorthogonal click chemistry and a carboxylic acid for stable amide bond formation, has positioned it as a critical linker in advanced bioconjugation strategies. These strategies are particularly impactful in complex biological environments where specificity and stability are paramount. The polyethylene (B3416737) glycol (PEG) spacer, with its 13 ethylene (B1197577) glycol units, enhances the molecule's solubility and biocompatibility, making it a versatile tool for a range of applications from targeted drug delivery to the development of sophisticated therapeutic constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The primary utility of Propargyl-PEG13-acid lies in its ability to connect two distinct molecular entities with precision. The carboxylic acid end can be readily conjugated to primary amine groups on proteins, peptides, or other biomolecules through the formation of a robust amide linkage. This reaction is typically facilitated by activating agents. On the other end, the propargyl group serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This bioorthogonal reaction allows for the attachment of azide-modified molecules, such as targeting ligands, imaging agents, or therapeutic payloads, without interfering with other functional groups present in a complex biological system.

In the realm of targeted drug delivery, Propargyl-PEG13-acid is instrumental in the development of ADCs. In this context, the linker connects a monoclonal antibody, which provides specificity for a target antigen on diseased cells, to a potent cytotoxic agent. The stability of the linker is critical to prevent premature drug release in circulation, while its strategic design can influence the ADC's pharmacokinetic profile and therapeutic index. The defined length of the PEG13 spacer helps to ensure that the payload is sufficiently distanced from the antibody to avoid interfering with its binding affinity for the target antigen.

The versatility of Propargyl-PEG13-acid extends to the surface modification of nanoparticles and other drug delivery systems. By attaching targeting ligands to the surface of these carriers via the propargyl-PEG linker, researchers can enhance their accumulation at specific sites in the body, such as tumor tissues. This targeted approach can increase the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects. The hydrophilic PEG chain also contributes to a "stealth" effect, reducing clearance by the immune system and prolonging circulation time.

Research Findings on Propargyl-PEG-Acid in Bioconjugation

| Application Area | General Strategy | Key Findings |

| PROTACs | A this compound linker is used to connect a target protein-binding ligand to an E3 ligase-binding ligand. | The PEG component enhances solubility and cell permeability of the PROTAC. The linker length is critical for optimal ternary complex formation and target protein degradation. |

| Antibody-Drug Conjugates (ADCs) | The carboxylic acid of the linker is conjugated to the antibody, and the propargyl group is used to attach a cytotoxic payload via click chemistry. | The PEG spacer can improve the pharmacokinetic profile of the ADC. The bioorthogonal nature of the click reaction allows for site-specific conjugation, leading to more homogeneous ADCs. |

| Targeted Nanoparticles | This compound is used to functionalize the surface of nanoparticles with targeting ligands. | Surface modification with PEG enhances circulation time. The targeting ligand improves accumulation at the desired site, increasing therapeutic efficacy. |

Translational Applications of Propargyl Peg13 Acid in Advanced Drug Delivery Systems

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. axispharm.com These heterobifunctional molecules consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. biochempeg.comnih.gov The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. axispharm.comnih.gov

The rational design of PROTACs leverages modular synthesis strategies, where versatile linkers like Propargyl-PEG13-acid play a pivotal role. nih.gov This linker is classified as a PEG-based PROTAC linker used in the synthesis of these chimeric molecules. medchemexpress.com0qy.com Its bifunctional nature is central to its utility. The terminal carboxylic acid can readily form a stable amide bond with an amine group on either the target protein ligand or the E3 ligase ligand. creative-biolabs.com Concurrently, the terminal propargyl group provides an alkyne handle for highly efficient and specific conjugation to the other ligand, which is typically modified with an azide (B81097) group, via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. nih.govmedchemexpress.com

This modular approach accelerates the synthesis and screening of PROTAC libraries, allowing researchers to systematically vary the linker length, composition, and attachment points to identify the optimal combination for efficient degradation of a specific target protein. biochempeg.comnih.gov The use of bifunctionalized PEG linkers enables the rapid assembly of molecules, facilitating the quick screening of effective degradation structures. biochempeg.com

The characteristics of the PEG linker are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation. axispharm.comexplorationpub.com The 13-unit PEG chain of Propargyl-PEG13-acid imparts several beneficial properties.

Flexibility and Length: The length and flexibility of the linker are defining factors for PROTAC potency. explorationpub.comresearchgate.net If the linker is too short, steric hindrance can prevent the simultaneous binding of the target protein and the E3 ligase, thus inhibiting ternary complex formation. explorationpub.com Conversely, an excessively long linker may fail to bring the two proteins into the necessary proximity for efficient ubiquitin transfer. explorationpub.comresearchgate.net The PEG chain offers flexibility, which can help stabilize the ternary complex by allowing for optimal orientation and cooperative binding. explorationpub.com Research has demonstrated that systematically altering PEG linker length can have a profound impact on degradation efficiency. biochempeg.comexplorationpub.com For instance, a study on estrogen receptor alpha (ERα) targeting PROTACs showed that a 16-atom PEG linker was significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities. explorationpub.com

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency This table compiles representative findings from studies investigating the relationship between PEG linker length and the degradation potency (DC50) of PROTACs.

| Target Protein | PROTAC Series | Linker Composition/Length | Key Finding |

| Estrogen Receptor α (ERα) | Oestradiol-based | Varied PEG linkers | A 16-atom PEG linker was significantly more potent than a 12-atom linker. explorationpub.com |

| Bruton's Tyrosine Kinase (BTK) | CRBN-recruiting | Varied PEG linkers | PROTACs with shorter linkers (<4 PEG units) showed impaired binary binding affinity. nih.gov |

| Cellular Retinoic Acid-Binding Protein (CRABP)-I/II | Methyl bestatin-based | Varied PEG linkers | A longer PEG linker shifted degradation selectivity towards CRABP-I, while a shorter one favored CRABP-II. explorationpub.com |

Engineering of Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies designed to deliver a potent cytotoxic payload directly to tumor cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen. sinopeg.comnih.gov The linker connecting the antibody and the drug is a critical determinant of the ADC's stability, efficacy, and therapeutic window. nih.govbiochempeg.com

In ADC development, the linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the toxic payload that could harm healthy tissues. nih.govresearchgate.net Propargyl-PEG13-acid is used to create non-cleavable linkers in ADCs. medchemexpress.com With a non-cleavable linker, the drug is released only after the ADC binds to its target antigen on a cancer cell, is internalized, and the antibody component is degraded by cellular lysosomes. medchemexpress.com

The incorporation of a PEG spacer offers several advantages for ADC stability and pharmacokinetics:

Improved Pharmacokinetics: PEGylation can extend the circulation half-life of the ADC by creating a hydrophilic shield that reduces clearance by the kidneys and uptake by the immune system. This prolonged exposure can lead to greater accumulation of the ADC in the tumor. sinopeg.com

The manufacturing of ADCs requires precise control over the conjugation chemistry to ensure a well-defined product with a specific drug-to-antibody ratio (DAR). nih.gov Traditional conjugation methods that target native lysine (B10760008) or cysteine residues often result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, which can have different pharmacological properties. nih.gov

The propargyl group of Propargyl-PEG13-acid is instrumental in optimizing conjugation chemistry through the use of bioorthogonal click chemistry. broadpharm.combiochempeg.com The process typically involves:

Introducing an azide chemical handle onto the antibody at a specific, predetermined site using protein engineering techniques (e.g., incorporation of an unnatural amino acid). nih.govnih.gov

Reacting the azide-modified antibody with the propargyl-functionalized drug-linker construct (derived from Propargyl-PEG13-acid) in the presence of a copper catalyst. medchemexpress.comcreative-biolabs.com

Table 2: Comparison of ADC Conjugation Chemistries This table provides a comparative overview of traditional and modern conjugation methods used in ADC manufacturing.

| Conjugation Method | Target Residue/Group | Homogeneity (DAR) | Key Advantages | Key Disadvantages |

| Stochastic (Traditional) | Native Lysine/Cysteine | Heterogeneous | Simpler process, no antibody engineering needed. | Poor control over DAR and conjugation site, potential to impact antibody binding. nih.gov |

| Site-Specific (Click Chemistry) | Engineered Azide + Alkyne | Homogeneous | Precise control of DAR and site, produces well-defined ADCs, improves therapeutic index. nih.govbiochempeg.com | Requires antibody engineering and specialized reagents like Propargyl-PEG13-acid. nih.gov |

| Site-Specific (Enzymatic) | Specific peptide tags | Homogeneous | Highly specific, mild reaction conditions. | Can be complex, may require multiple steps. |

Functionalization of Nanoparticulate and Liposomal Drug Carriers for Enhanced Delivery

Nanoparticles and liposomes are versatile platforms for drug delivery, capable of encapsulating therapeutic agents to improve their solubility, stability, and pharmacokinetic profiles. nih.gov Surface functionalization is a key strategy to enhance their performance, particularly for targeted delivery. nih.govqunwanglab.com

Propargyl-PEG13-acid provides a dual-function tool for the surface modification of these nanocarriers. The process involves covalently attaching the linker to the nanoparticle or liposome (B1194612) surface, typically by forming an amide bond between the linker's carboxylic acid and amine groups on the carrier's surface. researchgate.net This modification results in a surface decorated with PEG chains terminating in a propargyl group.

This functionalization enhances delivery in two primary ways:

"Stealth" Properties: The dense layer of hydrophilic PEG chains (PEGylation) creates a steric barrier on the nanoparticle surface. nih.govtstu.ru This "stealth" coating effectively shields the nanocarrier from opsonin proteins in the bloodstream, which would otherwise mark it for rapid clearance by the mononuclear phagocyte system. researchgate.netnih.gov The result is a significantly prolonged circulation time, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. nih.gov

Platform for Active Targeting: The exposed terminal propargyl groups serve as versatile chemical handles for the attachment of targeting ligands. monash.edu Using click chemistry, molecules such as antibodies, antibody fragments, peptides, or aptamers that specifically bind to receptors overexpressed on cancer cells can be conjugated to the nanoparticle surface. nih.govmonash.edu This active targeting strategy further enhances the selective delivery of the encapsulated drug to diseased tissues, increasing efficacy while minimizing off-target toxicity. nih.gov

Table 3: Effects of PEGylation on Nanocarrier Properties for Drug Delivery This table summarizes the key benefits of modifying nanoparticle and liposome surfaces with PEG linkers.

| Property | Effect of PEGylation | Mechanism |

| Circulation Half-Life | Increased | Provides a "stealth" effect, reducing opsonization and clearance by the immune system. researchgate.netnih.gov |

| Systemic Stability | Increased | The hydrophilic PEG layer prevents aggregation and nonspecific protein adsorption. tstu.runih.gov |

| Tumor Accumulation | Increased | Prolonged circulation allows for greater passive accumulation via the EPR effect. nih.gov |

| Targeting Potential | Enabled/Enhanced | Terminal functional groups (e.g., propargyl) allow for conjugation of specific targeting ligands. monash.edu |

PEGylation as a Strategy for Stealth Effect and Pharmacokinetic Modulation

PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is a widely adopted strategy to improve the pharmacokinetic properties of therapeutic agents. The presence of the PEG chain on a drug carrier creates a hydrophilic shield that reduces recognition by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in the bloodstream. This "stealth" effect is crucial for enhancing the therapeutic window of many drugs.

The incorporation of Propargyl-PEG13-acid into drug delivery systems, such as liposomes or nanoparticles, can significantly alter their pharmacokinetic profiles. The PEG13 chain provides a sufficient hydrophilic barrier to minimize opsonization and subsequent clearance by macrophages. This leads to a longer half-life of the therapeutic agent in circulation, allowing for greater accumulation at the target site through passive mechanisms like the enhanced permeability and retention (EPR) effect in tumors. nih.govresearchgate.net

Below is a table illustrating the representative pharmacokinetic parameters of a model drug encapsulated in standard liposomes versus PEGylated liposomes, demonstrating the typical impact of PEGylation.

| Formulation | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (L/kg) |

| Standard Liposomes | 4.5 | 150 | 0.85 | 0.25 |

| PEGylated Liposomes | 28.2 | 1200 | 0.12 | 0.18 |

This table presents illustrative data based on typical findings for PEGylated liposomal drug delivery systems to demonstrate the concept of pharmacokinetic modulation by PEGylation.

Ligand-Directed Targeting through Propargyl-PEG13-acid Conjugation

Active targeting strategies aim to enhance the delivery of therapeutic agents to specific cells or tissues by decorating the drug carrier with ligands that bind to cell-surface receptors. Propargyl-PEG13-acid is an ideal linker for this purpose due to its dual reactive ends. The carboxylic acid can be readily coupled to amine-containing molecules, such as the lysine residues of antibodies or other proteins, through stable amide bond formation. creative-biolabs.com Concurrently, the terminal propargyl group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation of azide-modified targeting ligands. medchemexpress.com

This versatility allows for the construction of highly specific and potent targeted drug delivery systems. For instance, an antibody or antibody fragment specific to a tumor antigen can be conjugated to a liposome or nanoparticle surface via Propargyl-PEG13-acid. This targeted carrier can then deliver a high concentration of a cytotoxic agent directly to the cancer cells, minimizing off-target toxicity.

The following table provides a hypothetical example of the enhanced cellular uptake of a targeted nanoparticle system conjugated with a specific ligand using Propargyl-PEG13-acid as a linker, compared to a non-targeted control.

| Cell Line | Targeting Ligand | Nanoparticle Uptake (fluorescence intensity/cell) |

| Cancer Cell Line (Receptor-Positive) | Specific Antibody | 8500 |

| Cancer Cell Line (Receptor-Positive) | No Ligand (Control) | 1200 |

| Normal Cell Line (Receptor-Negative) | Specific Antibody | 1500 |

This table is a representative example illustrating the principle of enhanced cellular uptake in ligand-directed targeting facilitated by linkers such as Propargyl-PEG13-acid.

Role in Scaffold and Support Materials for Ligand and Polypeptide Synthesis

Beyond its direct role in drug delivery systems, the structural characteristics of Propargyl-PEG13-acid lend it to applications as a scaffold or support material in the synthesis of complex biomolecules. The linear PEG chain provides a flexible and soluble scaffold upon which to build ligands or short polypeptides.

In the context of solid-phase peptide synthesis (SPPS), a derivative of Propargyl-PEG13-acid could be anchored to a solid support. peptide.comuci.edu The terminal propargyl group could then serve as an initiation point for the stepwise addition of amino acids, while the PEG linker would provide a flexible spacer, potentially reducing steric hindrance during the synthesis of complex or aggregated sequences.

Furthermore, the bifunctional nature of Propargyl-PEG13-acid makes it a valuable tool in the construction of combinatorial libraries of ligands. nih.govnih.gov By attaching a diverse set of building blocks to either the carboxylic acid or the propargyl end, a large library of potential targeting molecules can be synthesized. The PEG linker in this context acts as a soluble and biocompatible spacer that presents the synthesized ligand for biological screening. This approach can accelerate the discovery of novel ligands for various therapeutic and diagnostic applications.

Integration of Propargyl Peg13 Acid in Advanced Biomaterials and Surface Engineering

Modifying Hydrogel Systems for Biomedical Applications

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively used in biomedicine for applications like drug delivery and tissue engineering. semanticscholar.orggoogle.combiomedgrid.com The properties of hydrogels can be precisely tuned by incorporating molecules like Propargyl-PEG13-acid.

The introduction of Propargyl-PEG13-acid into a hydrogel matrix provides reactive "handles" for subsequent functionalization. The terminal alkyne groups can be used to immobilize a wide range of biomolecules, such as peptides, growth factors, or drugs that have been modified to contain an azide (B81097) group. medchemexpress.com This is achieved through the highly efficient and biocompatible CuAAC click reaction. rsc.org This method allows for the creation of hydrogels with specific biological functionalities. For instance, a hydrogel can be functionalized with cell-adhesive peptides to promote cell attachment and proliferation, a critical aspect of tissue engineering. nih.gov

Surface Functionalization of Implantable Devices and Biomaterials

The surface properties of implantable medical devices are critical for their success, influencing everything from biocompatibility to the prevention of infections. nih.govfrontiersin.org Surface engineering techniques are employed to modify these surfaces to elicit specific biological responses. rlmm.orgnumberanalytics.com Propargyl-PEG13-acid serves as a valuable tool in the chemical modification of these surfaces. broadpharm.combroadpharm.com

A common strategy for modifying the surface of an implant, such as one made of titanium, involves first introducing amine groups onto the surface. nih.gov This can be followed by the covalent attachment of Propargyl-PEG13-acid via its carboxylic acid group, forming a stable amide bond. broadpharm.com This process results in a surface decorated with terminal alkyne groups, ready for further modification using click chemistry. medchemexpress.com

This alkyne-functionalized surface can then be used to immobilize a variety of azide-modified molecules to create a desired bioactive interface. For example:

Antimicrobial Peptides: To reduce the risk of implant-associated infections, antimicrobial peptides can be attached to the surface. nih.gov

Cell-Adhesion Peptides (e.g., RGD): To promote the integration of the implant with surrounding tissue (osseointegration), peptides containing the RGD (arginyl-glycyl-aspartic acid) sequence, which is known to bind to cell surface integrins, can be immobilized. rsc.org

Growth Factors: To stimulate specific cellular responses, such as bone growth, growth factors can be conjugated to the surface. rsc.org

The PEG spacer plays a crucial role in these applications by extending the bioactive molecule away from the surface, enhancing its accessibility and function, while also minimizing non-specific protein adsorption that can lead to adverse reactions. issuu.comresearchgate.net

Below is an interactive data table summarizing methodologies for creating biocompatible and bioactive interfaces using Propargyl-PEG13-acid.

| Surface Modification Step | Reagent/Molecule | Chemical Reaction | Purpose |

| Initial Surface Activation | Varies by substrate (e.g., APTES for titanium) | Silanization | Introduce amine groups for subsequent reactions. nih.gov |

| Linker Attachment | Propargyl-PEG13-acid | Amide bond formation | Introduce terminal alkyne groups for click chemistry. broadpharm.com |

| Bioactive Molecule Immobilization | Azide-modified peptides, growth factors, etc. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalently attach bioactive molecules to the surface. medchemexpress.com |

The biological response to a modified surface is a key determinant of its in-vivo performance. Researchers utilize various in-vitro assays to investigate cellular interactions with surfaces functionalized using Propargyl-PEG13-acid.

For instance, to assess the ability of a modified surface to support cell attachment and proliferation, cells such as osteoblasts (bone-forming cells) or fibroblasts are cultured on the material. mdpi.com The extent of cell adhesion, spreading, and growth can be quantified using microscopy and colorimetric assays. Surfaces functionalized with cell-adhesive peptides like RGD are expected to show enhanced cell attachment compared to unmodified surfaces. rsc.org

The differentiation of stem cells into specific lineages can also be guided by surface-bound signals. For example, a surface modified with bone morphogenetic proteins (BMPs) can be evaluated for its ability to induce osteogenic differentiation of mesenchymal stem cells. researchgate.net This is typically assessed by measuring the expression of bone-specific markers.

The table below presents research findings on cellular interactions with modified surfaces.

| Surface Modification | Cell Type | Observed Biological Response | Significance |

| RGD Peptide Immobilization | Osteoblasts | Enhanced cell attachment and spreading. rsc.org | Promotes osseointegration of orthopedic implants. |

| Antimicrobial Peptide Immobilization | Bacteria (e.g., S. aureus) | Reduced bacterial adhesion and biofilm formation. accscience.com | Prevents implant-associated infections. |

| Growth Factor Immobilization | Mesenchymal Stem Cells | Directed differentiation into a specific cell lineage. | Guides tissue regeneration. |

Role in Tissue Engineering Scaffold Design and Fabrication

Tissue engineering aims to regenerate damaged tissues by combining cells, signaling molecules, and a structural support known as a scaffold. slideshare.netresearchgate.net The design and fabrication of these scaffolds are critical for successful tissue regeneration. psu.edu Propargyl-PEG13-acid can be integrated into scaffold fabrication to enhance their biological performance. nih.gov

3D printing has emerged as a powerful technique for creating scaffolds with precisely controlled architectures, including pore size and interconnectivity, which are crucial for cell infiltration and nutrient transport. researchgate.netsemanticscholar.org Polymers commonly used in 3D printing for biomedical applications include polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). researchgate.net

Propargyl-PEG13-acid can be incorporated into these 3D-printed scaffolds in several ways. One approach is to blend it with the primary polymer before the printing process. Another method involves surface modification of the pre-printed scaffold. researchgate.net By incorporating Propargyl-PEG13-acid, the resulting scaffold possesses reactive alkyne groups throughout its structure or on its surface, allowing for subsequent functionalization. medchemexpress.com

Once the scaffold is endowed with alkyne groups from Propargyl-PEG13-acid, it can be functionalized with various azide-modified biomolecules to modulate its bioreactivity. nih.govnih.gov This allows for the creation of scaffolds that can actively guide the process of tissue regeneration.

For example, a scaffold intended for bone tissue engineering can be functionalized with a gradient of growth factors to mimic the natural signaling environment of bone healing. mdpi.com Similarly, for cartilage regeneration, a scaffold might be functionalized with chondrogenic factors. rsc.org The ability to spatially control the presentation of these bioactive signals within the 3D architecture of the scaffold is a key advantage of this approach.

The following table details research findings on the functionalization of scaffolds using Propargyl-PEG13-acid.

| Scaffold Material | Functionalization Molecule | Target Tissue | Observed Effect |

| Polylactic Acid (PLA) mdpi.comsemanticscholar.org | RGD Peptide | Bone | Enhanced osteoblast adhesion and proliferation. rsc.orgmdpi.com |

| Polycaprolactone (PCL) | Vascular Endothelial Growth Factor (VEGF) | Vascularized Tissue | Promoted angiogenesis within the scaffold. |

| Chitosan nih.gov | Bone Morphogenetic Protein 2 (BMP-2) | Bone | Induced osteogenic differentiation of stem cells. researchgate.net |

Advanced Analytical and Mechanistic Investigations of Propargyl Peg13 Acid Based Systems

Quantitative and Qualitative Assessment of Conjugation Efficiency

The successful conjugation of Propargyl-PEG13-acid to biomolecules or surfaces is a critical first step in its application. Both qualitative and quantitative methods are employed to assess the efficiency of these reactions.

Qualitative Assessment: Qualitative analysis primarily confirms the successful attachment of the PEG linker. Techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are commonly used for protein PEGylation. In SDS-PAGE, the conjugated protein will exhibit a higher apparent molecular weight compared to the unconjugated protein, resulting in slower migration through the gel. researchgate.netiosrjournals.org This shift provides a clear visual confirmation of conjugation. However, interactions between the PEG chains and the SDS micelles can sometimes lead to broad or smeared bands in the gel. researchgate.net For this reason, Native PAGE is sometimes considered a better alternative as it avoids the use of SDS. fao.orgdeepdyve.com

Below is an interactive table summarizing common analytical techniques for assessing conjugation efficiency.

| Analytical Technique | Information Provided | Type | Key Considerations |

| SDS-PAGE | Confirms increase in molecular weight post-conjugation. | Qualitative | Potential for smeared bands due to PEG-SDS interaction. researchgate.net |

| Native PAGE | Assesses conjugation without SDS interference, offering better resolution. deepdyve.com | Qualitative | Migration depends on both size and charge. |

| HPLC-MS | Separates components and provides precise molecular weight of conjugates. ntnu.no | Quantitative | Highly accurate for determining the degree of PEGylation. |

| HPLC-ELSD | Quantifies compounds that do not absorb UV light well. | Quantitative | Useful for analyzing PEG which lacks a strong chromophore. |

| FTIR Spectroscopy | Confirms reaction by disappearance of reactant peaks (e.g., azide (B81097) at ~2100 cm⁻¹). researchgate.netnih.gov | Qualitative | Provides evidence of covalent bond formation. |

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the chemical structure of Propargyl-PEG13-acid and its conjugates, as well as for monitoring the progress of conjugation reactions in real time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR and Carbon-13 (¹³C) NMR are powerful tools for the structural elucidation of Propargyl-PEG13-acid. semanticscholar.orgscilit.com ¹H NMR can confirm the presence of key functional groups, such as the protons on the PEG backbone (typically a large signal around 3.6 ppm), the terminal alkyne proton, and protons adjacent to the carboxylic acid. researchgate.netresearchgate.net Accurate interpretation is crucial, as ¹³C-¹H coupling can sometimes complicate the spectra of large polymers. nih.gov NMR is also highly effective for in-situ reaction monitoring. iastate.edu For instance, during a click chemistry reaction, the disappearance of the signal for the alkyne proton can be tracked over time to determine reaction kinetics. nih.govresearchgate.netacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups based on their characteristic vibration frequencies. For Propargyl-PEG13-acid, the spectrum would show a characteristic C≡C stretch for the alkyne group and a C=O stretch for the carboxylic acid. The broad O-H stretch of the carboxylic acid would also be present. FTIR is particularly useful for monitoring reactions. nih.gov For example, in a click reaction with an azide-containing molecule, the disappearance of the strong, sharp azide peak (around 2100 cm⁻¹) provides clear evidence of triazole ring formation and reaction completion. researchgate.netnih.gov Similarly, when the carboxylic acid is converted to an amide, changes in the carbonyl region and the appearance of N-H bands can be observed. researchgate.net

Theoretical and Computational Approaches to Predict Reactivity and Interactionsnih.govdntb.gov.uanih.gov

Computational modeling provides powerful insights into the behavior of Propargyl-PEG13-acid-based systems, helping to predict their chemical reactivity and physical interactions at a molecular level. creative-biolabs.comnih.gov

Molecular Dynamics Simulations for Conjugate Conformational Analysisdntb.gov.ua

Simulations have shown that PEG chains on a protein surface tend to be highly flexible and can adopt various conformations. nih.govbyu.edu They create a hydrated cloud around the molecule, which increases its hydrodynamic volume and can sterically shield the surface of the conjugated protein or nanoparticle. nih.govnih.gov This "shielding" effect is a key reason for the enhanced stability and reduced immunogenicity of PEGylated therapeutics. MD simulations can predict the extent of this shielding, analyze how the PEG chain interacts with specific residues on a protein surface through hydrophobic or hydrogen-bonding interactions, and assess the impact of PEGylation on the protein's conformational stability. nih.govbohrium.com These simulations can help researchers understand how PEG length and attachment site influence the biological activity and properties of the final conjugate. researchgate.net

Computational Design Principles for Propargyl-PEG13-acid-Functionalized Systemsnih.gov

Computational protein design combines principles of chemistry, biology, and computer science to create new proteins with desired functions or to enhance the properties of existing ones. creative-biostructure.commdpi.com In the context of PEGylation, computational approaches are used for the rational design of functionalized systems. creative-biolabs.com

By analyzing the three-dimensional structure of a target protein, computational algorithms can predict optimal sites for attaching a Propargyl-PEG13-acid linker. The goal is to identify locations where PEGylation will maximize beneficial effects, such as increased stability or solubility, while minimizing any negative impact on the protein's biological function (e.g., by avoiding the active site of an enzyme). mdpi.com These models can evaluate how a PEG chain at a specific position might alter the protein's surface properties, flexibility, and interactions with other molecules. nih.gov Furthermore, theoretical models can be used to predict the reactivity of the terminal functional groups on the linker, aiding in the optimization of conjugation reaction conditions. By simulating the interaction of PEGylated nanoparticles with biological membranes or other surfaces, computational design can guide the development of drug delivery systems with improved targeting and release characteristics. mdpi.comresearchgate.net

Future Trajectories and Unexplored Frontiers for Propargyl Peg13 Acid Research

Exploration of Non-CuAAC Bioorthogonal Ligation Chemistries

While CuAAC is a robust and widely used "click chemistry" reaction, the copper catalyst can be cytotoxic, limiting its application in living systems. medchemexpress.commedchemexpress.comgenelink.com Future research will likely focus on adapting Propargyl-PEG13-acid for copper-free bioorthogonal reactions.

One promising avenue is the strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides without the need for a copper catalyst. medchemexpress.com Propargyl-PEG13-acid can be modified to incorporate an azide (B81097) moiety, allowing it to readily participate in SPAAC with DBCO-functionalized molecules. This would enable its use in live-cell imaging and in vivo applications where copper toxicity is a concern.

Another area of exploration is the inverse-electron-demand Diels-Alder (iEDDA) reaction . This reaction involves the rapid ligation of a tetrazine with a strained alkene or alkyne. chem17.comsigmaaldrich.comrsc.org The propargyl group of Propargyl-PEG13-acid could potentially be functionalized to act as the dienophile in this reaction, or the molecule could be derivatized with a tetrazine. The iEDDA reaction is known for its exceptionally fast kinetics and bioorthogonality, making it an attractive alternative to CuAAC. rsc.orgmedchemexpress.com

Furthermore, photo-click chemistry , which uses light to trigger the ligation reaction, presents another frontier. This approach offers precise spatial and temporal control over the conjugation process. Research could explore the development of photochemically-activatable derivatives of Propargyl-PEG13-acid, enabling researchers to initiate conjugation at specific times and locations within a biological system.

Precision Engineering of Next-Generation Targeted Therapies

The versatility of Propargyl-PEG13-acid makes it an ideal linker for the construction of sophisticated targeted therapies. axispharm.comaxispharm.com Its defined length, hydrophilicity, and dual-functional nature allow for the precise assembly of multi-component therapeutic agents. broadpharm.com

In the realm of Antibody-Drug Conjugates (ADCs) , Propargyl-PEG13-acid can serve as a hydrophilic spacer between the antibody and the cytotoxic payload. axispharm.com The PEG linker can improve the solubility and pharmacokinetic profile of the ADC, while the alkyne and carboxylic acid groups provide orthogonal handles for attaching the antibody and the drug, respectively. broadpharm.comaxispharm.com Future research will focus on optimizing the length and composition of the PEG linker to fine-tune the stability, efficacy, and toxicity of the ADC.

Propargyl-PEG13-acid is also a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . medchemexpress.comcymitquimica.com0qy.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.comarctomsci.com Propargyl-PEG13-acid acts as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. cymitquimica.comtargetmol.com The flexibility and length of the PEG chain are critical for optimal ternary complex formation and subsequent protein degradation. Future studies will involve systematically varying the PEG linker length to maximize the potency and selectivity of PROTACs for specific targets.

The development of nanoparticle-based drug delivery systems represents another exciting application. nih.govfrontiersin.org Propargyl-PEG13-acid can be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles, with targeting ligands and therapeutic agents. nih.gov The PEG linker enhances the biocompatibility of the nanoparticles and reduces non-specific protein adsorption, while the terminal functional groups allow for the attachment of various molecules. axispharm.comnih.gov Research in this area will aim to create multifunctional nanoparticles capable of targeted delivery, controlled release, and real-time imaging.

Development of Responsive and Stimuli-Sensitive Biomaterials

The incorporation of Propargyl-PEG13-acid into biomaterials can impart them with "smart" properties, allowing them to respond to specific environmental cues. This is particularly relevant for applications in drug delivery and tissue engineering.

pH-responsive hydrogels are a prime example. rsc.orgnih.govmdpi.comrsc.orgnih.gov By incorporating Propargyl-PEG13-acid into a polymer network, it is possible to create hydrogels that swell or shrink in response to changes in pH. rsc.orgmdpi.com The carboxylic acid group of the molecule can be protonated or deprotonated depending on the surrounding pH, leading to changes in the electrostatic interactions within the hydrogel and altering its swelling behavior. nih.govmdpi.com This property can be exploited for the targeted release of drugs in specific compartments of the body with distinct pH environments, such as the stomach or the tumor microenvironment. mdpi.com

Similarly, enzyme-responsive biomaterials can be developed by incorporating enzyme-cleavable linkages into the structure of Propargyl-PEG13-acid. For instance, a peptide sequence that is a substrate for a specific protease could be integrated into the PEG linker. In the presence of the target enzyme, the linker would be cleaved, triggering the release of an encapsulated drug or the degradation of the biomaterial scaffold. This approach allows for highly specific drug release at sites of disease where enzymatic activity is upregulated.

High-Throughput Screening and Automation in Conjugation Methodologies

The modular nature of Propargyl-PEG13-acid and its compatibility with click chemistry make it well-suited for high-throughput screening and automated synthesis platforms. nih.govmpg.despringernature.com This can significantly accelerate the discovery and optimization of new bioconjugates and therapeutic agents.

Automated synthesis platforms can be programmed to perform a series of reactions, including the conjugation of Propargyl-PEG13-acid to various molecules of interest. nih.govmpg.debiospace.com This allows for the rapid generation of large libraries of compounds with systematic variations in their structure. For example, libraries of ADCs or PROTACs with different linkers, payloads, or targeting ligands can be synthesized and screened for optimal activity. springernature.com

The integration of high-throughput screening assays with automated synthesis enables a closed-loop design-make-test-analyze cycle. biospace.com Large numbers of bioconjugates can be rapidly synthesized and then evaluated for their biological activity in parallel. The data from these screens can then be used to inform the design of the next generation of compounds, leading to a more efficient and data-driven approach to drug discovery.

Emerging Applications in Proteomics, Genomics, and Systems Biology

The ability to specifically and efficiently label biomolecules using Propargyl-PEG13-acid opens up new possibilities for studying complex biological systems.

In proteomics , Propargyl-PEG13-acid can be used for activity-based protein profiling (ABPP) . mdpi.com By attaching a reactive group to the carboxylic acid end of the molecule, it can be used to covalently label the active site of specific enzymes. The alkyne group then serves as a handle for the subsequent attachment of a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, allowing for the visualization and enrichment of the labeled proteins. mdpi.com This can provide valuable insights into the functional state of the proteome. mdpi.com

In the field of genomics , Propargyl-PEG13-acid can be used for the labeling and analysis of nucleic acids. For instance, it can be incorporated into DNA or RNA probes for use in fluorescence in situ hybridization (FISH) or other nucleic acid detection methods. The PEG linker can improve the solubility and hybridization properties of the probes, while the alkyne group allows for the attachment of various reporter molecules.

More broadly, in systems biology , Propargyl-PEG13-acid can be used to construct molecular tools for probing and manipulating biological networks. For example, it can be used to create bifunctional molecules that bring two proteins into close proximity, allowing for the study of protein-protein interactions. It can also be used to tether proteins to specific subcellular locations, enabling the investigation of the role of spatial organization in cellular function.

Q & A

Q. How to ensure reproducibility when documenting Propargyl-PEG13-acid synthesis protocols?

- Answer : Adhere to the STAR Methods guidelines: specify vendor catalog numbers for reagents (e.g., Broadpharm BP-22596), detail reaction scales (mg to mmol), and report polydispersity indices (PDI) from gel permeation chromatography (GPC). Include raw NMR/HPLC data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.